1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route is as follows:
Starting Materials: 4-methoxybenzaldehyde and 4-methylacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, leading to the formation of saturated ketones.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium and platinum.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring, which affects its chemical properties and applications.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYRJCRRHXXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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